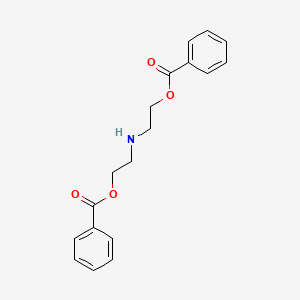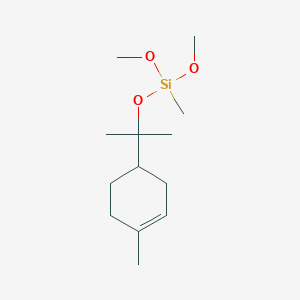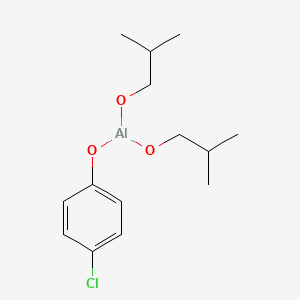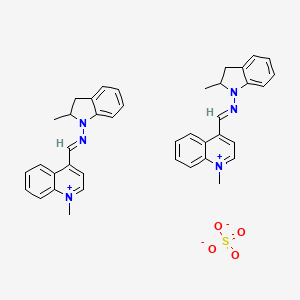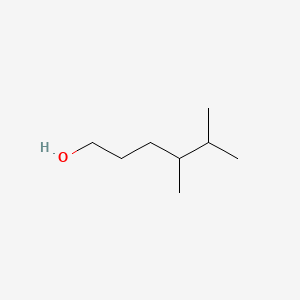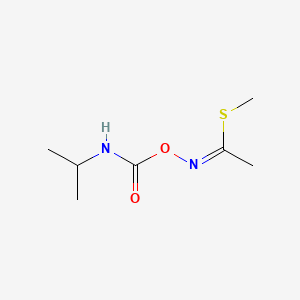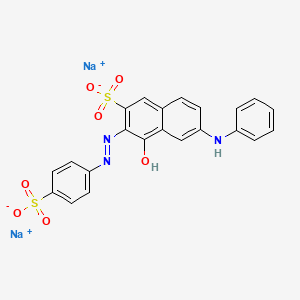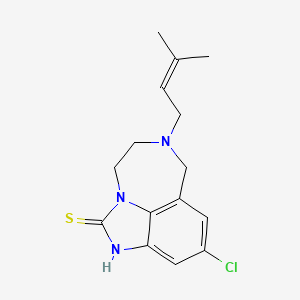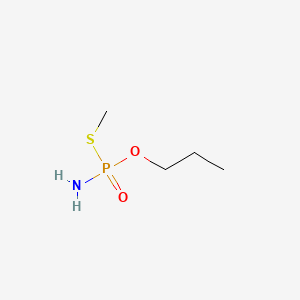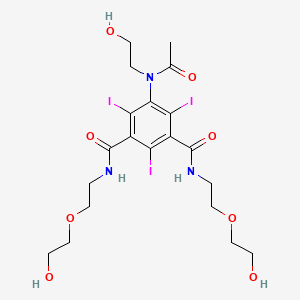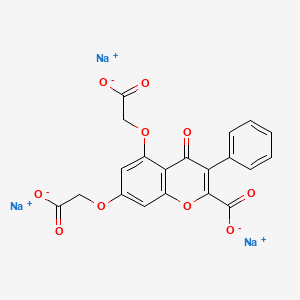
N-(2-Morpholinopropyl)ethanesulfonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinopropyl)ethanesulfonanilide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol It is known for its unique structure, which includes a morpholine ring, a propyl chain, and an ethanesulfonanilide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinopropyl)ethanesulfonanilide typically involves the reaction of morpholine with a suitable propylating agent, followed by the introduction of the ethanesulfonanilide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including purification through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Morpholinopropyl)ethanesulfonanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-(2-Morpholinopropyl)ethanesulfonanilide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a buffer in various biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of N-(2-Morpholinopropyl)ethanesulfonanilide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Morpholino)ethanesulfonic acid (MES): A similar compound used as a buffering agent in biological and chemical experiments.
3-(N-Morpholino)propanesulfonic acid (MOPS): Another buffering agent with similar applications in biochemical research.
Uniqueness
N-(2-Morpholinopropyl)ethanesulfonanilide is unique due to its specific structure, which combines the properties of morpholine, propyl, and ethanesulfonanilide groups. This unique combination allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
94501-76-5 |
|---|---|
Fórmula molecular |
C15H24N2O3S |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(2-morpholin-4-ylpropyl)-N-phenylethanesulfonamide |
InChI |
InChI=1S/C15H24N2O3S/c1-3-21(18,19)17(15-7-5-4-6-8-15)13-14(2)16-9-11-20-12-10-16/h4-8,14H,3,9-13H2,1-2H3 |
Clave InChI |
FUWUPDIJYVIPGW-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N(CC(C)N1CCOCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


